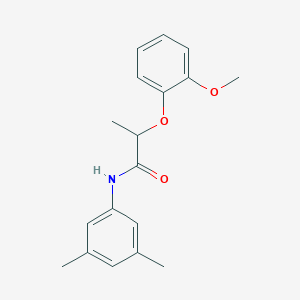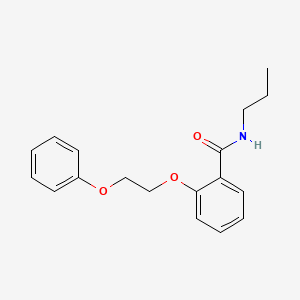
2-(2-phenoxyethoxy)-N-propylbenzamide
Vue d'ensemble
Description
2-(2-phenoxyethoxy)-N-propylbenzamide, also known as AH-7921, is a synthetic opioid analgesic drug that has gained attention in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 was initially developed as a potential replacement for other opioid analgesics such as morphine and fentanyl, which have a higher risk of addiction and overdose.
Mécanisme D'action
2-(2-phenoxyethoxy)-N-propylbenzamide works by binding to the mu-opioid receptor in the brain and spinal cord, which is responsible for the analgesic effects of opioids. This binding leads to the activation of the receptor and the release of endorphins, which are natural pain relievers. This compound also has a high affinity for the delta-opioid receptor, which is involved in the regulation of mood and stress.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. It also has a longer duration of action than morphine, which may make it a more attractive option for chronic pain management. However, this compound has been shown to have a lower therapeutic index than other opioids, which means that the difference between the effective dose and the toxic dose is smaller.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-phenoxyethoxy)-N-propylbenzamide has several advantages as a research tool, including its potency and selectivity for the mu-opioid receptor. However, its low therapeutic index and potential for abuse make it a less attractive option for clinical use. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 2-(2-phenoxyethoxy)-N-propylbenzamide. One area of interest is the development of new opioid analgesics with improved safety and efficacy profiles. Another area of research is the investigation of the molecular mechanisms underlying the analgesic effects of this compound, which may lead to the development of new treatments for chronic pain. Finally, there is a need for further research on the potential for abuse and addiction associated with this compound, as well as the development of strategies to mitigate these risks.
Applications De Recherche Scientifique
2-(2-phenoxyethoxy)-N-propylbenzamide has been the subject of several scientific studies due to its potential as a potent analgesic drug. In one study, researchers found that this compound was able to alleviate pain in rats without causing respiratory depression, a common side effect of other opioid analgesics. Another study found that this compound was able to reduce inflammation and pain in mice with inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(2-phenoxyethoxy)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-12-19-18(20)16-10-6-7-11-17(16)22-14-13-21-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSPUKUSVQVNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



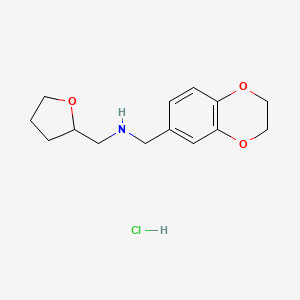
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426189.png)
![4,6-dichloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426209.png)

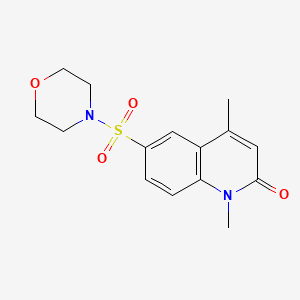
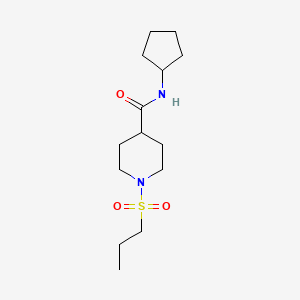
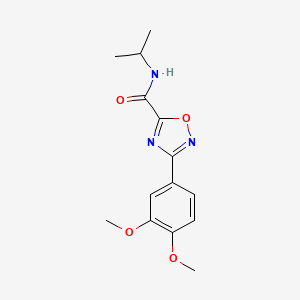
![N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4426230.png)
![3-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-2-chloro-6-methoxyphenol](/img/structure/B4426235.png)
![N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4426242.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426267.png)
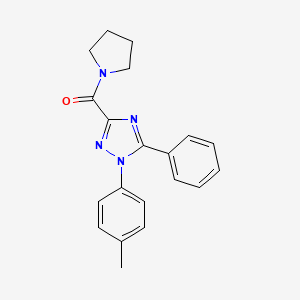
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4426283.png)
